(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid
Beschreibung
This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group, and a pyridin-2-yl substituent at the β-carbon. The (2S,3S) stereochemistry is critical for its biological and chemical properties. It serves as a key intermediate in peptide synthesis and drug development, particularly in molecules targeting proteases or kinases, where the pyridine moiety may enhance binding affinity or solubility .
Eigenschaften
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-6-4-5-7-14-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYXNRDGPTYQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=N1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Stepwise Protection and Functionalization
The synthesis typically follows a multi-step sequence involving amino group protection, hydroxyl group introduction, and pyridine ring incorporation. A representative pathway involves:
- Amino Protection : The primary amine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine or sodium bicarbonate. This step ensures selective reactivity in subsequent steps.
- Hydroxylation : A ketone intermediate undergoes stereoselective reduction using sodium borohydride (NaBH₄) or L-selectride to yield the (2S,3S) diastereomer. The choice of reducing agent critically influences enantiomeric excess (ee).
- Pyridinyl Introduction : The pyridin-2-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, with palladium catalysts enabling regioselectivity.
Table 1: Comparison of Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C | 92 | – |
| Stereoselective Reduction | NaBH₄, MeOH, −20°C | 85 | 98 |
| Pyridinyl Coupling | Pyridin-2-ylboronic acid, Pd(PPh₃)₄ | 78 | – |
Stereochemical Control Strategies
Chiral Pool Utilization
Starting from naturally occurring L-threonine derivatives, researchers exploit inherent chirality to avoid racemization. For example, (2S,3S)-3-phenylisoserine ethyl ester serves as a precursor, with its configuration preserved through careful pH control during Boc protection.
Asymmetric Catalysis
Recent advances employ chiral catalysts to induce stereoselectivity:
- Jacobsen Epoxidation : Epoxidation of allylic alcohols followed by ring-opening with pyridinyl nucleophiles achieves >90% ee.
- Organocatalytic Aldol Reactions : Proline-derived catalysts facilitate asymmetric aldol additions between pyridine carbaldehydes and Boc-protected glycine.
Critical Factor : Temperature modulation (−40°C to 25°C) during reduction steps prevents epimerization, maintaining diastereomeric ratios above 95:5.
Process Optimization and Scalability
Solvent Systems
Catalytic Efficiency
Palladium-based catalysts (e.g., Pd(OAc)₂) with Xantphos ligands achieve turnover numbers (TON) exceeding 1,000 in pyridinyl couplings, reducing metal residues to <10 ppm in final products.
Table 2: Industrial-Scale Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 100 mL | 500 L |
| Temperature Control | Cryostatic Bath | Jacketed Reactor |
| Yield | 78% | 82% |
| Purity (HPLC) | 98% | 99.5% |
Industrial Production Methodologies
Continuous Flow Synthesis
Adoption of flow chemistry reduces reaction times from 24 hours (batch) to 2 hours by maintaining optimal reagent mixing and heat transfer. A typical setup includes:
Crystallization Techniques
Anti-solvent crystallization using heptane/ethyl acetate mixtures produces needle-like crystals with consistent polymorphic form (Form I, melting point: 158–160°C).
Analytical and Characterization Data
Spectroscopic Confirmation
Stability Profiles
- Thermal Stability : Decomposition onset at 180°C (TGA)
- Hydrolytic Stability : <5% degradation after 48 hours at pH 7.4 (37°C).
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different stereoisomers or derivatives using reducing agents such as NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Pyridine derivatives, nucleophiles
Major Products Formed
The major products formed from these reactions include ketones, reduced alcohols, and substituted pyridinyl derivatives, which can be further utilized in the synthesis of complex molecules.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
One of the primary applications of (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid is in peptide synthesis. The Boc group allows for selective deprotection under mild conditions, facilitating the incorporation of this amino acid into peptides. This property is particularly valuable in the synthesis of bioactive peptides that may exhibit therapeutic effects.
Drug Development
The compound has been explored for its potential in drug development due to its structural similarity to naturally occurring amino acids. The incorporation of a pyridine ring enhances the pharmacological properties of peptides synthesized using this amino acid. Research indicates that compounds with pyridine moieties can exhibit improved bioactivity and selectivity against specific biological targets.
Bioconjugation
This compound can be utilized in bioconjugation processes. Its reactive functional groups allow for the attachment of various biomolecules, including proteins and nucleic acids. This application is particularly significant in the development of targeted therapies and diagnostic agents.
Case Study 1: Synthesis of Antimicrobial Peptides
A study demonstrated the use of this compound in synthesizing antimicrobial peptides that showed efficacy against resistant bacterial strains. The incorporation of this amino acid into peptide sequences enhanced their stability and activity compared to peptides without this modification.
Case Study 2: Development of Anticancer Agents
Research involving this compound has led to the development of novel anticancer agents. By modifying peptide sequences with this compound, scientists have created compounds that selectively induce apoptosis in cancer cells while sparing normal cells.
Data Table: Comparison of Applications
| Application | Description | Benefits |
|---|---|---|
| Peptide Synthesis | Used as a building block for synthesizing peptides | Enhances stability and solubility |
| Drug Development | Incorporation into drug candidates for improved bioactivity | Increased selectivity against biological targets |
| Bioconjugation | Facilitates attachment to proteins/nucleic acids | Enables targeted therapies and diagnostics |
Wirkmechanismus
Der Wirkungsmechanismus von (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propansäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann als Inhibitor oder Aktivator von Enzymen wirken, die Rezeptoraktivität modulieren oder an Signalwegen teilnehmen. Das Vorhandensein der Boc-Schutzgruppe und des Pyridinyl-Restes ermöglicht eine selektive Bindung an Zielstellen, die die biologische Aktivität beeinflusst.
Biologische Aktivität
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid, also referred to as N-Boc-L-allo-threonine, is a compound with significant implications in medicinal chemistry and biochemistry. Its structural formula is CHNO, and it has garnered attention due to its potential biological activities, particularly in enzyme inhibition and as a building block in peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 282.29 g/mol |
| CAS Number | 1134779-28-4 |
| Purity | ≥ 95% |
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against specific enzymes. For instance, studies have shown that derivatives of this compound can inhibit enzymes involved in metabolic pathways, which may have therapeutic implications for diseases such as diabetes and cancer.
- Amino Acid Metabolism : The compound has been studied for its role in amino acid metabolism, particularly in the modulation of threonine biosynthesis pathways. Its structure allows it to act as a competitive inhibitor for threonine deaminase, an enzyme crucial for the conversion of threonine to isoleucine.
- Peptidomimetics : The compound serves as a valuable scaffold for the development of peptidomimetics, which are designed to mimic the biological activity of peptides while providing enhanced stability and bioavailability.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. Preliminary findings suggest that it exhibits moderate activity against certain bacterial strains, indicating potential applications in antibiotic development.
Case Studies
-
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited threonine deaminase in vitro, with an IC value of approximately 15 µM. This inhibition was attributed to the structural similarity of the compound to threonine, allowing it to bind competitively at the active site of the enzyme . -
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli respectively .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. This process allows for the incorporation of various functional groups that can enhance its biological activity.
Synthetic Route Overview
- Starting Material : Picolinic acid is often used as a precursor.
- Reactions : The synthetic route generally includes amidation followed by protection of amine groups using tert-butoxycarbonyl (Boc) groups.
- Final Product : The final product is purified through crystallization or chromatography techniques.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Stereochemistry
The compound’s analogs differ primarily in aromatic substituents and stereochemistry:
Key Observations :
- Pyridin-2-yl vs. This enhances solubility in polar solvents and may improve bioavailability in drug candidates .
- Stereochemistry : The (2S,3R) configuration in the 4-methoxyphenyl analog () may lead to distinct biological activity compared to the (2S,3S) isomers, as seen in protease inhibitors like KZR-616 .
Physicochemical Properties
- Solubility: Pyridin-2-yl derivatives exhibit higher aqueous solubility than phenyl analogs due to the nitrogen’s polarity. For example, the pyridine-containing compound may dissolve better in DMSO or methanol than its phenyl counterpart .
- Stability : Boc-protected compounds are generally stable under acidic conditions but susceptible to deprotection via trifluoroacetic acid (TFA). The pyridine ring may confer additional stability against oxidation compared to phenyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
